

# Nitroso-prodenafil: A Deep Dive into its Discovery, Chemistry, and Dual Pharmacological Action

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Nitroso-prodenafil |           |
| Cat. No.:            | B12751203          | Get Quote |

# An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

[PREAMBLE]

**Nitroso-prodenafil** emerged in the early 21st century not from a pharmaceutical pipeline, but from the shadowy world of adulterated "herbal" aphrodisiacs. Its discovery and subsequent characterization have provided a fascinating case study in forensic pharmaceutical analysis and raised significant public health concerns. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of **Nitroso-prodenafil**, with a focus on its unique dual mechanism of action as both a phosphodiesterase type 5 (PDE5) inhibitor and a nitric oxide (NO) donor. The information presented herein is intended for researchers, scientists, and drug development professionals to understand the scientific journey of this potent, unapproved drug analogue.

# **Discovery and Historical Context**

**Nitroso-prodenafil** was first identified in 2011 by Venhuis et al. in a "herbal" dietary supplement marketed for libido enhancement.[1] Initial analysis revealed a novel, nitrosated analogue of sildenafil, the active ingredient in Viagra®.[1] This discovery was significant as it represented a new level of sophistication in the clandestine synthesis of designer drugs,



combining a known pharmacophore with a moiety capable of releasing nitric oxide, a key signaling molecule in vasodilation.[1][2]

The initial structural elucidation proposed by Venhuis et al. was later challenged. In the same year, Demizu et al. identified the same compound in a dietary supplement in Japan and proposed a different structure, naming it 'mutaprodenafil' due to its structural similarity to the mutagenic immunosuppressant azathioprine.[2] The definitive structure was finally confirmed in 2012 by Sakamoto et al. through X-ray crystal structure analysis, revealing it to be an azathiopurine/aildenafil hybrid.[2] Despite the confirmation of the 'mutaprodenafil' structure, the name 'Nitroso-prodenafil' has persisted in some of the literature.

# **Chemical Structure and Properties**

The confirmed chemical structure of **Nitroso-prodenafil** (mutaprodenafil) is 5-(5-((3,5-dimethylpiperazin-1-yl)sulfonyl)-2-ethoxyphenyl)-l-methyl-7-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-3-propyl-1H-pyrazolo[4,3-d] pyrimidine. It is a prodrug that, upon metabolism, is believed to release the PDE5 inhibitor aildenafil and a nitric oxide (NO) donating moiety.

Table 1: Chemical and Physical Properties of Nitroso-prodenafil

| Property          | Value                                                                                                                                                       |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula | C28H38N8O5S2                                                                                                                                                |
| Molar Mass        | 630.78 g/mol                                                                                                                                                |
| IUPAC Name        | 2-[(5-[5-(3,5-Dimethylpiperazine-1-sulfonyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)oxy]-N-methyl-N-nitroso-1,3-thiazol-5-amine |
| CAS Number        | 1266755-08-1                                                                                                                                                |

# Dual Mechanism of Action: PDE5 Inhibition and Nitric Oxide Donation

The significant pharmacological interest in **Nitroso-prodenafil** stems from its dual mechanism of action, which synergistically promotes vasodilation.



#### Phosphodiesterase Type 5 (PDE5) Inhibition

**Nitroso-prodenafil** acts as a prodrug for aildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum and pulmonary vasculature. By inhibiting PDE5, aildenafil leads to an accumulation of cGMP, resulting in smooth muscle relaxation, vasodilation, and in the context of erectile dysfunction, penile erection.

While a specific IC50 value for aildenafil's inhibition of PDE5 is not readily available in the public domain, it is expected to be in the low nanomolar range, similar to other potent PDE5 inhibitors like sildenafil. For reference, sildenafil has a reported IC50 for PDE5 of approximately 3.4 nM to 3.5 nM.[3][4]

## Nitric Oxide (NO) Donation

In addition to its PDE5 inhibitory action, **Nitroso-prodenafil** is designed to release nitric oxide (NO).[1][2] NO is a critical signaling molecule that activates soluble guanylate cyclase (sGC), the enzyme responsible for producing cGMP.[1] The release of NO from **Nitroso-prodenafil** would, therefore, directly stimulate the production of cGMP, further enhancing the vasodilatory effect. This dual action of stimulating cGMP production (via NO donation) and preventing its degradation (via PDE5 inhibition) is a powerful synergistic combination.

However, this combination is also fraught with danger. The co-administration of PDE5 inhibitors with organic nitrates (NO donors) is contraindicated due to the risk of severe, life-threatening hypotension.[2] The presence of both functionalities within a single molecule like **Nitroso-prodenafil** poses a significant and unpredictable risk to consumers of adulterated supplements.

# **Pharmacokinetics**

Specific pharmacokinetic data for **Nitroso-prodenafil** and its active metabolite, aildenafil, are not available in the public domain. However, the pharmacokinetics of sildenafil, a structurally similar PDE5 inhibitor, can provide some insights.

Table 2: Pharmacokinetic Parameters of Sildenafil (for reference)



| Parameter                                | Value                          |
|------------------------------------------|--------------------------------|
| Absorption                               |                                |
| Tmax (Time to peak plasma concentration) | ~1 hour (fasting)              |
| Absolute Bioavailability                 | ~40%                           |
| Distribution                             |                                |
| Volume of Distribution (Vd)              | ~105 L                         |
| Protein Binding                          | ~96%                           |
| Metabolism                               |                                |
| Primary Metabolizing Enzyme              | CYP3A4 (major), CYP2C9 (minor) |
| Active Metabolite                        | N-desmethyl sildenafil         |
| Elimination                              |                                |
| Half-life (t1/2)                         | 3-5 hours                      |
| Primary Route of Excretion               | Feces (~80%)                   |

It is important to note that these values are for sildenafil and may not be directly extrapolated to aildenafil or **Nitroso-prodenafil**. The metabolic pathway of **Nitroso-prodenafil**, particularly the cleavage to release aildenafil and the NO donor, would significantly influence its pharmacokinetic profile.

# **Experimental Protocols**

The following sections outline the general experimental methodologies employed in the discovery and characterization of **Nitroso-prodenafil**, based on the techniques mentioned in the key publications.

## **Isolation and Purification from Dietary Supplements**

• Extraction: The contents of the dietary supplement capsules are typically extracted with an organic solvent such as methanol or acetonitrile.



- Chromatographic Separation: The extract is then subjected to high-performance liquid chromatography (HPLC) to separate the components. A reversed-phase C18 column is commonly used with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile).
- Detection: A diode-array detector (DAD) is used to monitor the elution profile at various wavelengths to identify potential sildenafil analogues based on their characteristic UV spectra.

#### Structural Elucidation

A combination of sophisticated analytical techniques was crucial for the definitive identification of **Nitroso-prodenafil**.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions, providing valuable structural information.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are
  used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques
  (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity between atoms.
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
- X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule in its crystalline state.

#### **In Vitro PDE5 Inhibition Assay**

A standard in vitro PDE5 inhibition assay can be performed to determine the inhibitory potency of aildenafil.

- Enzyme Source: Recombinant human PDE5 enzyme.
- Substrate: [3H]-cGMP (radiolabeled) or a fluorescent cGMP analogue.



- Assay Principle: The assay measures the conversion of cGMP to 5'-GMP by PDE5. In the
  presence of an inhibitor like aildenafil, this conversion is reduced.
- Detection: The amount of remaining substrate or the amount of product formed is quantified. For radiolabeled assays, this is typically done using scintillation counting. For fluorescent assays, a change in fluorescence intensity is measured.
- Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

# In Vitro Nitric Oxide Release Assay (Griess Assay)

The Griess assay is a common method for the indirect measurement of nitric oxide release by quantifying its stable breakdown product, nitrite.

- Principle: The Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a pink/purple azo dye.
- Procedure:
  - A solution of Nitroso-prodenafil is incubated in a suitable buffer at 37°C to allow for the release of NO, which is then converted to nitrite.
  - At various time points, an aliquot of the solution is taken.
  - The Griess reagent is added to the aliquot.
  - After a short incubation period, the absorbance of the solution is measured at ~540 nm using a spectrophotometer.
- Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

# **Toxicological Concerns**

The presence of **Nitroso-prodenafil** in dietary supplements raises serious toxicological concerns:



- Hypotension: The synergistic effect of PDE5 inhibition and NO donation can lead to a sudden and severe drop in blood pressure, which can be life-threatening, especially in individuals with cardiovascular conditions.[2]
- Carcinogenicity: Nitrosamines are a class of compounds that are often carcinogenic.[1] The
  nitrosamine moiety in the initially proposed structure of Nitroso-prodenafil was a major
  cause for concern. While the confirmed structure is a nitro-imidazole derivative, the potential
  for mutagenicity, as suggested by the name 'mutaprodenafil', remains a concern.
- Unknown Safety Profile: As an unapproved and clandestinely produced substance, Nitrosoprodenafil has not undergone any of the rigorous safety and efficacy testing required for legitimate pharmaceutical drugs. Its full toxicological profile is unknown.

#### Conclusion

The discovery and elucidation of **Nitroso-prodenafil**'s structure and dual mechanism of action highlight the ongoing challenge of combating the adulteration of dietary supplements with potent, unapproved pharmaceutical ingredients. For the scientific community, it serves as a compelling example of advanced clandestine chemistry and a reminder of the potential dangers lurking in unregulated products. The synergistic pharmacology of **Nitroso-prodenafil**, while intriguing from a medicinal chemistry perspective, underscores the significant health risks associated with its use. This guide provides a foundational understanding for researchers and drug development professionals to appreciate the scientific context of this unique and dangerous designer drug. Further research into the specific pharmacology and toxicology of aildenafil and the complete metabolic fate of **Nitroso-prodenafil** is warranted to fully comprehend its biological effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. researchgate.net [researchgate.net]



- 2. Nitrosoprodenafil Wikipedia [en.wikipedia.org]
- 3. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nitroso-prodenafil: A Deep Dive into its Discovery, Chemistry, and Dual Pharmacological Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12751203#nitroso-prodenafil-discovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com